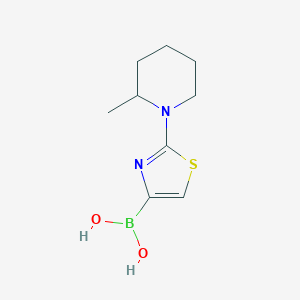

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry, particularly for its role in Suzuki–Miyaura coupling reactions. This compound features a thiazole ring substituted with a boronic acid group and a piperidine ring, making it a versatile reagent in various chemical transformations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. Subsequent borylation can be achieved using boronic acid derivatives under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts is crucial to minimize environmental impact and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Substitution Reactions: The thiazole ring and piperidine moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), oxidized boronic acids, and substituted thiazole derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is C9H15BN2O2S with a molecular weight of approximately 226.11 g/mol. The compound features a thiazole ring, a piperidine moiety, and a boronic acid group, which collectively contribute to its reactivity and utility in organic synthesis.

Synthetic Applications

1. Organic Synthesis:

- Suzuki–Miyaura Coupling: This compound is predominantly used as a reagent in Suzuki–Miyaura coupling reactions, which are vital for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of the boronic acid moiety facilitates this reaction in the presence of palladium catalysts, leading to biaryl compounds and other complex organic structures.

- Substitution Reactions: The thiazole ring and piperidine structure can engage in various substitution reactions with electrophiles and nucleophiles, expanding the scope of synthetic applications.

2. Medicinal Chemistry:

Industrial Applications

In addition to its laboratory applications, this compound is also utilized in the industrial production of fine chemicals. Its role as a building block in the synthesis of diverse chemical entities underscores its importance in materials science and related fields.

Mécanisme D'action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers the organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki–Miyaura coupling.

4-Bromophenylboronic Acid: Similar in structure but with a bromine substituent on the phenyl ring.

2-Thiazolylboronic Acid: Similar thiazole ring structure but without the piperidine moiety.

Uniqueness

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is unique due to its combination of a thiazole ring, piperidine moiety, and boronic acid group. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Activité Biologique

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a boronic acid functional group, which are known for their reactivity and ability to form reversible covalent bonds with various biological targets. The presence of the piperidine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The boronic acid group can bind to active site residues of enzymes, inhibiting their activity. This property is particularly useful in targeting proteases and other enzymes involved in disease processes.

- Bioorthogonal Chemistry : The compound can serve as a bioorthogonal probe, allowing researchers to label and study cellular components without interfering with normal biological processes.

Biological Activity

Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including:

- Antimicrobial Properties : Thiazole derivatives have been linked to antimicrobial effects, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties, particularly through its interactions with cellular pathways involved in cancer progression .

In Vitro Studies

A study investigated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results showed that compounds similar to this compound exhibited significant growth inhibition in cervical (HeLa) and human colon (HCT116) cancer cell lines. The GI50 values for these compounds were determined using the SRB cell viability assay, indicating the potential for further development as anticancer agents .

Pharmacokinetic Properties

Pharmacokinetic studies have demonstrated that modifications to the piperidine moiety can enhance the bioavailability and efficacy of thiazole derivatives. For instance, analogs with different piperidine substitutions showed varied activity levels against specific biological targets, suggesting opportunities for optimizing therapeutic profiles .

Applications in Research

The compound is also utilized in:

- Organic Synthesis : It serves as a reagent in the Suzuki–Miyaura coupling reaction, facilitating the formation of biaryl compounds which are essential in pharmaceuticals .

- Drug Development : Ongoing research is exploring its potential as a scaffold for new drug candidates targeting various diseases due to its unique chemical properties .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJWOQYAOPHKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=N1)N2CCCCC2C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.